Anamarine
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Overview
Description
Anamarine is a natural product found in Hyptis with data available.
Scientific Research Applications
Synthesis Techniques
Anamarine, a polyhydroxy δ-pyranone natural product, has been the focus of various synthetic studies due to its complex structure and potential applications. The synthesis techniques for this compound have evolved over the years, with researchers employing various methods to achieve its enantioselective synthesis.
Enantioselective Synthesis : Gao and O'Doherty (2005) achieved the enantioselective synthesis of this compound in 21 steps, utilizing Sharpless dihydroxylation and zinc borohydride reduction to establish stereochemistry (Gao & O'Doherty, 2005).
Total Synthesis from D-(-)-Tartaric Acid : Prasad and Penchalaiah (2011) accomplished the total synthesis of this compound from D-(-)-tartaric acid, highlighting the utility of β-keto phosphonate derived from tartaric acid amide (Prasad & Penchalaiah, 2011).
Efficient Synthesis from d(+)-Mannitol : Ramesh and Meshram (2012) described an efficient synthesis of this compound starting from d(+)-mannitol, using selective benzoylation and regioselective epoxide ring opening (Ramesh & Meshram, 2012).
Cross-Metathesis Protocol : Sabitha et al. (2010) reported a stereoselective total synthesis of this compound via cross-metathesis, employing Sharpless asymmetric epoxidation and dihydroxylation (Sabitha, Reddy, Gopal, & Yadav, 2010).
Synthesis of Analogues : Lin, Qiu, and Qing (2010) developed a practical synthesis of gem-difluoromethylenated analogues of this compound (Lin, Qiu, & Qing, 2010).
Applications in Natural Product Synthesis
The synthesis of this compound serves as a model for the creation of complex natural products, demonstrating techniques and strategies that can be applied in the broader field of organic chemistry and pharmaceutical development.
Diversity-Oriented Synthesis : Karnekanti et al. (2015) utilized the synthesis of this compound to demonstrate approaches advantageous for the diversity-oriented synthesis of several classes of natural products (Karnekanti, Hanumaiah, & Sharma, 2015).
Enantiospecific Synthesis : Kumar and Reddy (2012) achieved an enantiospecific total synthesis of this compound, illustrating the importance of stereochemistry in the synthesis of natural products (Kumar & Reddy, 2012).
Properties
CAS No. |
73413-69-1 |
---|---|
Molecular Formula |
C20H26O10 |
Molecular Weight |
426.4 g/mol |
IUPAC Name |
[(E)-3,4,5-triacetyloxy-7-(6-oxo-2,3-dihydropyran-2-yl)hept-6-en-2-yl] acetate |
InChI |
InChI=1S/C20H26O10/c1-11(26-12(2)21)19(28-14(4)23)20(29-15(5)24)17(27-13(3)22)10-9-16-7-6-8-18(25)30-16/h6,8-11,16-17,19-20H,7H2,1-5H3/b10-9+ |
InChI Key |
IIGKKKGWVQSBLY-MDZDMXLPSA-N |
Isomeric SMILES |
CC(C(C(C(/C=C/C1CC=CC(=O)O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(C(C(C(C=CC1CC=CC(=O)O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(C(C(C(C=CC1CC=CC(=O)O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Synonyms |
10-epi-anamarine anamarine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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